Cellular Antiproliferative Potency: Direct Comparison with CQ211 Analog (Compound 9)
Riok2-IN-2 (compound 8) was directly compared with a structurally related analog, compound 9 (CQ211 derivative), in the same study. While Riok2-IN-2 exhibited IC50 values of 3.02 μM and 5.34 μM in MKN-1 gastric cancer and MOLT4 leukemia cells, respectively, compound 9 demonstrated superior potency with IC50 values of 1.05 μM, 1.57 μM, and 1.25 μM in MKN-1, MOLT-4, and U-87MG glioblastoma cells [1][2]. This quantitative difference defines Riok2-IN-2 as a moderately potent tool compound suitable for dose-response studies where full target inhibition is not required or where reduced potency may help mitigate off-target effects.
| Evidence Dimension | Antiproliferative activity (cellular IC50) |
|---|---|
| Target Compound Data | Riok2-IN-2: IC50 = 3.02 μM (MKN-1), 5.34 μM (MOLT4) |
| Comparator Or Baseline | Compound 9 (CQ211 analog): IC50 = 1.05 μM (MKN-1), 1.57 μM (MOLT-4), 1.25 μM (U-87MG) |
| Quantified Difference | Compound 9 is 2.9x more potent in MKN-1 cells and 3.4x more potent in MOLT4 cells |
| Conditions | CCK8 assay; MKN-1 (gastric cancer), MOLT4 (leukemia), U-87MG (glioblastoma) cell lines |
Why This Matters
This head-to-head data informs researchers that Riok2-IN-2 provides a distinct potency window compared to more potent analogs, enabling graded target engagement studies.
- [1] Xiong H, Yu Q, Ma H, Yu X, Ouyang Y, Zhang ZM, Zhou W, Zhang Z, Cai Q. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors. RSC Med Chem. 2023 Jul 21;14(10):2007-2011. doi: 10.1039/D3MD00209H. View Source
- [2] MedChemExpress. RIOK2-IN-2 Product Datasheet (Table: Cellular Effect). Accessed 2026. View Source
